1-Bromoimidazo[1,5-a]pyridine
Description
Overview of Imidazo[1,5-a]pyridine (B1214698) Core Structures in Chemical and Biomedical Sciences
The imidazo[1,5-a]pyridine scaffold is a prominent member of the nitrogen-containing fused heterocyclic family of compounds. rsc.org This core structure has demonstrated remarkable versatility and has been the subject of extensive research, leading to a wide array of applications in both chemical and biomedical sciences. rsc.orgresearchgate.net The unique arrangement of its fused imidazole (B134444) and pyridine (B92270) rings imparts distinct chemical, optical, and biological properties that have been exploited in various technological and therapeutic contexts. rsc.orgnih.gov
Fused heterocyclic compounds, which contain at least one ring with an atom other than carbon, are of paramount importance in the field of drug discovery. nih.govijpsr.com Over 85% of all biologically active drugs feature a heterocyclic component, with nitrogen-containing heterocycles being particularly prevalent. nih.gov The structural diversity and inherent biological activities of these compounds make them attractive scaffolds for the design of novel therapeutic agents. nih.govrroij.com
The significance of fused heterocycles lies in their ability to present a three-dimensional arrangement of functional groups that can interact with high specificity with biological targets such as enzymes and receptors. rroij.com This structural complexity allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. rroij.com By modifying the heterocyclic core or its substituents, medicinal chemists can systematically optimize lead compounds to enhance their therapeutic efficacy and minimize off-target effects. rroij.com
The imidazo[1,5-a]pyridine core, for instance, is considered a "privileged pharmacophoric scaffold" and can be found in a number of biologically active compounds. beilstein-journals.org Its structural similarity to endogenous molecules like purine (B94841) bases has driven its exploration in the development of enzyme inhibitors and receptor modulators. ontosight.ai The adaptability of this scaffold has led to the discovery of compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents. rsc.orgontosight.ai
Applications of Fused Heterocyclic Compounds in Drug Discovery
| Therapeutic Area | Examples of Fused Heterocyclic Scaffolds | Mechanism of Action (General) |
|---|---|---|
| Oncology | Imidazo[1,5-a]pyridines, Thienopyrroles, Thiazolopyrimidines | Kinase inhibition, Topoisomerase inhibition, DNA synthesis inhibition beilstein-journals.orgigi-global.com |
| Infectious Diseases | Imidazopyridines, Quinolines | Inhibition of bacterial or viral enzymes, Disruption of microbial cell membranes nih.govontosight.ai |
| Neurological Disorders | Imidazo[1,5-a]pyridines | Receptor modulation (e.g., GABAA receptors) chemimpex.com |
| Inflammatory Diseases | Imidazopyridines | Inhibition of inflammatory pathways ontosight.ai |
The imidazo[1,5-a]pyridine framework is not only significant in the biomedical field but also holds considerable promise in materials science and optoelectronics. rsc.org Derivatives of this scaffold are known for their luminescent properties, including intense and tunable fluorescence emission. nih.gov This has led to their investigation as emitters in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. rsc.orgnih.govmdpi.com
The ease with which the imidazo[1,5-a]pyridine core can be functionalized allows for the precise modulation of its photophysical properties, such as absorption and emission wavelengths, quantum yield, and fluorescence lifetime. nih.gov These characteristics are crucial for their application in various technologies. For example, their large Stokes shifts are beneficial for applications like down-shifting conversion in solar technologies. mdpi.com Furthermore, their compact and rigid structure, combined with their emissive and photo/thermal stability, makes them suitable for a range of applications, including as ligands in coordination chemistry and as materials for optoelectronic devices. researchgate.netmdpi.com
Optoelectronic Properties and Applications of Imidazo[1,5-a]pyridine Derivatives
| Property | Significance | Application |
|---|---|---|
| Intense Fluorescence Emission | Enables bright and efficient light emission. | Organic Light-Emitting Diodes (OLEDs), Fluorescence Microscopy nih.govmdpi.com |
| Tunable Photophysical Properties | Allows for the customization of absorption and emission spectra. | Sensors, Bioimaging Probes rsc.orgnih.gov |
| Large Stokes Shift | Minimizes self-absorption and enhances signal-to-noise ratio. | Down-shifting Conversion, Fluorescent Probes mdpi.com |
| Photo and Thermal Stability | Ensures long-term performance and reliability of devices. | Optoelectronic Devices researchgate.netmdpi.com |
Positioning of 1-Bromoimidazo[1,5-a]pyridine within the Imidazo[1,5-a]pyridine Class
Within the broader class of imidazo[1,5-a]pyridines, this compound holds a distinct and strategic position as a key synthetic intermediate. chemimpex.com Its defining feature is the bromine atom at the 1-position, which serves as a versatile chemical handle for introducing a wide range of functional groups and for constructing more elaborate molecular architectures. chemimpex.com This reactivity makes it an essential building block in the synthesis of diverse imidazo[1,5-a]pyridine derivatives with tailored properties for specific applications in pharmaceutical development, agricultural chemistry, and material science. chemimpex.com
The presence of the bromo-substituent significantly influences the electronic properties of the heterocyclic ring system, making the compound amenable to various synthetic transformations. Its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the straightforward introduction of aryl, heteroaryl, and amino moieties. chemimpex.com This versatility enables the rapid diversification of the imidazo[1,5-a]pyridine scaffold, facilitating the exploration of structure-activity relationships in drug discovery programs and the development of novel materials with unique electronic and optical properties. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromoimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZGPMFOTXMGRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717000 | |
| Record name | 1-Bromoimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-80-9 | |
| Record name | 1-Bromoimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromoimidazo[1,5-a]pyridine | |
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Synthetic Methodologies for 1 Bromoimidazo 1,5 a Pyridine
Direct Bromination Approaches
Direct bromination of the imidazo[1,5-a]pyridine (B1214698) core represents a straightforward approach to introduce a bromine atom onto the heterocyclic system. The regioselectivity of this electrophilic substitution is a critical aspect, with the C1 position being a primary target for halogenation.
Bromination of Imidazo[1,5-a]pyridine
The parent imidazo[1,5-a]pyridine can be subjected to various brominating agents to yield 1-Bromoimidazo[1,5-a]pyridine. The choice of reagent and reaction conditions can significantly influence the efficiency and selectivity of the bromination.
N-bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heterocyclic compounds. Its application in the synthesis of this compound offers a milder alternative to elemental bromine. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.
In a typical procedure, imidazo[1,5-a]pyridine is treated with NBS in a suitable solvent. The choice of solvent can be crucial for the reaction's success, with common options including chlorinated hydrocarbons or polar aprotic solvents. The reaction is often carried out at room temperature or with gentle heating to promote the reaction without leading to undesired side products.
Table 1: Synthesis of this compound using NBS
| Starting Material | Reagent | Solvent | Temperature | Yield |
| Imidazo[1,5-a]pyridine | N-bromosuccinimide | Chloroform | Room Temperature | Moderate to Good |
Elemental bromine (Br₂) is a powerful brominating agent that can also be used for the synthesis of this compound. Due to its high reactivity, the reaction conditions must be carefully controlled to avoid over-bromination and the formation of byproducts.
The reaction is typically performed in the presence of a Lewis acid catalyst or in a solvent that can moderate the reactivity of the bromine. Acetic acid is a commonly used solvent for such reactions. The reaction temperature is usually kept low initially and then allowed to rise to room temperature.
Table 2: Synthesis of this compound using Elemental Bromine
| Starting Material | Reagent | Solvent | Catalyst | Temperature |
| Imidazo[1,5-a]pyridine | Bromine (Br₂) | Acetic Acid | None | 0°C to Room Temperature |
Note: This method may lead to a mixture of mono- and di-brominated products, requiring careful purification.
The optimization of reaction conditions is key to achieving high yields and purity of this compound. Factors such as the stoichiometry of the brominating agent, reaction temperature, and reaction time are critical.
For NBS bromination, using a slight excess of NBS can help drive the reaction to completion. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
When using elemental bromine, the slow, dropwise addition of bromine to the solution of imidazo[1,5-a]pyridine can help control the exothermicity of the reaction and improve selectivity for the mono-brominated product.
Selective Bromination Strategies
Achieving high regioselectivity for the 1-position is a primary goal in the bromination of imidazo[1,5-a]pyridine. The electronic properties of the heterocyclic ring system inherently favor electrophilic attack at the C1 and C3 positions. However, through careful selection of reagents and conditions, bromination can be directed predominantly to the C1 position. The use of bulky brominating agents or specific catalysts can enhance this selectivity.
Chemical Reactivity and Derivatization of 1 Bromoimidazo 1,5 a Pyridine
Substitution Reactions at the Bromine Atom
The bromine atom at the C-1 position of the imidazo[1,5-a]pyridine (B1214698) ring is susceptible to displacement through several major reaction pathways, including nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and halogen-metal exchange. These methods provide versatile routes to a wide array of C-1 substituted derivatives.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aryl halides. The feasibility of an SNAr reaction is highly dependent on the electronic properties of the heterocyclic ring and the reaction conditions. For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile, and there must be a good leaving group, such as a bromide ion.
While specific studies detailing the nucleophilic aromatic substitution of 1-bromoimidazo[1,5-a]pyridine with amine and thiol nucleophiles are not extensively documented in the reviewed literature, the general principles of SNAr on related electron-deficient N-heterocycles suggest this pathway is plausible under forcing conditions (e.g., high temperature and pressure) or if the imidazo[1,5-a]pyridine ring is further activated by electron-withdrawing groups. However, due to the milder conditions and higher functional group tolerance offered by metal-catalyzed methods, SNAr is often superseded by reactions like the Buchwald-Hartwig amination for the introduction of amino groups.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common substrates for these transformations, and this compound is poised to be a versatile partner in such reactions.
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron species and an organohalide, is one of the most widely used cross-coupling reactions. libretexts.org While direct examples utilizing this compound are not prevalent in the surveyed literature, the successful application of Suzuki coupling to the structurally similar 3-bromo and 1-iodo analogues strongly supports its utility. For instance, the C-3 arylation of imidazo[1,5-a]pyridines has been achieved via a bromination followed by a Suzuki cross-coupling reaction. This indicates the general reactivity of bromo-substituted imidazo[1,5-a]pyridines under these conditions.
The typical catalytic cycle for a Suzuki coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles Note: This table is illustrative of typical conditions for related substrates, as specific data for this compound was not available in the reviewed sources.
| Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or PPh₃ | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Dioxane/H₂O, Toluene, or DMF | 80-120 | Varies |
| Heteroaryl Bromide | Heteroarylboronic Acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90-100 | Varies |
Beyond the Suzuki reaction, this compound is an expected substrate for a variety of other metal-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. libretexts.orgwikipedia.org It represents the state-of-the-art method for synthesizing aryl amines and would be the preferred strategy for introducing amine substituents at the C-1 position of the imidazo[1,5-a]pyridine core, offering significant advantages over traditional SNAr methods. wikipedia.org
Sonogashira Coupling : To install alkyne moieties, the Sonogashira reaction, which couples terminal alkynes with aryl halides using a palladium catalyst and a copper co-catalyst, is highly effective. wikipedia.org This reaction is widely used for various bromo-substituted N-heterocycles and is expected to be applicable to this compound. scirp.org
Stille and Heck Couplings : The Stille coupling (using organotin reagents) and the Heck coupling (using alkenes) are also established methods for C-C bond formation that are compatible with bromo-heterocyclic substrates.
A study on the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands demonstrated a key substitution at the C-1 position. researchgate.netrsc.org In this work, 1-iodo-3-arylimidazo[1,5-a]pyridines were subjected to a palladium-catalyzed phosphination (a C-P cross-coupling reaction) to install phosphine (B1218219) groups. Although this example uses an iodo-substrate, which is typically more reactive than its bromo counterpart, it confirms the viability of palladium-catalyzed cross-coupling at the C-1 position of the imidazo[1,5-a]pyridine ring system.
Table 2: Palladium-Catalyzed Phosphination of 1-Iodo-3-arylimidazo[1,5-a]pyridines Source: Adapted from research by Tran, R. Q., et al. researchgate.net
| Substrate | Reagent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1-Iodo-3-phenylimidazo[1,5-a]pyridine | HP(Cy)₂ | Pd(OAc)₂ | DIPPF | Cs₂CO₃ | Dioxane | 80 | 85 |
| 1-Iodo-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine | HPPh₂ | Pd(OAc)₂ | DIPPF | Cs₂CO₃ | Dioxane | 80 | 92 |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful technique for converting aryl halides into highly reactive organometallic intermediates, which can then be trapped with various electrophiles. wikipedia.org This reaction typically involves treating the aryl bromide with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C or lower) to prevent side reactions. nih.govtcnj.edu
The process converts the C-Br bond into a C-Li bond, generating a 1-lithioimidazo[1,5-a]pyridine species. This potent nucleophile can then react with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or alkyl halides. This two-step sequence allows for the introduction of a diverse array of functional groups at the C-1 position that are not accessible via direct coupling methods. While specific protocols for this compound are not detailed in the available literature, the methodology is broadly applicable to bromo-heterocycles. nih.govrsc.org
Table 3: General Scheme for Halogen-Metal Exchange and Electrophilic Quench Note: This table illustrates the general transformation, as specific data for this compound was not available in the reviewed sources.
| Step | Reagents | Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Exchange | This compound, n-BuLi or t-BuLi | THF or Et₂O, -78 °C | 1-Lithioimidazo[1,5-a]pyridine |
| 2. Quench | Electrophile (E⁺), e.g., DMF, CO₂, R-X | -78 °C to rt | 1-E-imidazo[1,5-a]pyridine |
Reactions of the Imidazo[1,5-a]pyridine Core
Reactivity in Mesoionic Framework Formation:While the synthesis of mesoionic compounds based on related heterocyclic systems has been reported, there is no specific information on the use of this compound in such reactions.clockss.orgelectronicsandbooks.com
Reactions with Malonate Esters:No documented reactions between this compound and malonate esters to form mesoionic frameworks were found in the searched scientific literature.
Due to the absence of specific research findings for this compound within the scope of the requested topics, it is not possible to generate the detailed, informative, and scientifically accurate article as instructed. The generation of content for the specified sections would require speculation beyond the available data, which would not meet the required standards of scientific accuracy.
Mechanistic Studies of Transformation Pathways
The transformation of this compound is primarily anticipated to proceed through two major reaction types: palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, and nucleophilic aromatic substitution (SNAr). The specific mechanistic details for this compound itself are largely inferred from studies on similar bromo-substituted aromatic and heteroaromatic compounds.
Palladium-Catalyzed Cross-Coupling Reactions:
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. The generally accepted catalytic cycle for such reactions involving an aryl bromide like this compound consists of three key steps:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. This step involves the insertion of the palladium atom into the C-Br bond, leading to the formation of a square planar palladium(II) complex. The electron-rich nature of the imidazo[1,5-a]pyridine ring system is expected to influence the rate of this step.
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron species. The precise mechanism of transmetalation can vary depending on the specific reactants and conditions.
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex couple and are eliminated as the final product. The palladium catalyst is simultaneously reduced back to its palladium(0) state, allowing it to re-enter the catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr):
The bromine atom at the 1-position of the imidazo[1,5-a]pyridine ring can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution mechanism. The feasibility of this reaction is enhanced by the electron-withdrawing nature of the fused pyridine (B92270) ring and the nitrogen atoms within the imidazole (B134444) moiety, which can stabilize the negative charge in the intermediate.
The mechanism of SNAr reactions can be either a two-step (addition-elimination) process or a concerted one.
Stepwise Mechanism (via Meisenheimer Complex): In the classical two-step mechanism, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid, step, the bromide ion is expelled, and the aromaticity of the ring is restored.
Concerted Mechanism: Recent computational and experimental studies on various aromatic and heteroaromatic systems have shown that many SNAr reactions may proceed through a single, concerted transition state, where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group.
For this compound, the specific pathway would likely depend on the nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the ring. Computational studies would be invaluable in determining the relative energies of the intermediates and transition states for different potential pathways.
Interactive Data Table: Plausible Mechanistic Pathways for this compound Transformations
| Reaction Type | Key Mechanistic Steps | Intermediates/Transition States | Influencing Factors |
| Suzuki-Miyaura Cross-Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(II)-aryl intermediate, Boronate complex | Palladium catalyst and ligands, Base, Solvent |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic attack, Departure of leaving group | Meisenheimer complex (stepwise) or a single transition state (concerted) | Strength of the nucleophile, Solvent polarity, Ring electronics |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum would be expected to show five distinct signals in the aromatic region, corresponding to the five protons on the fused ring system. The chemical shifts (δ) of these protons are influenced by the electron-donating and withdrawing nature of the nitrogen atoms and the bromine substituent. Protons on the pyridine (B92270) ring portion are typically found further downfield compared to those on the imidazole (B134444) moiety. The bromine atom at the 1-position would likely cause a downfield shift for adjacent protons due to its electronegativity. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, or multiplets), which are invaluable for confirming the relative positions of the protons on the heterocyclic scaffold.
Table 1: Predicted ¹H NMR Spectral Characteristics for 1-Bromoimidazo[1,5-a]pyridine
| Proton Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Influences |
|---|---|---|---|
| H-3 | 7.0 - 8.0 | Singlet or narrow doublet | Adjacent to nitrogen and bromine |
| H-5 | 7.5 - 8.5 | Doublet or doublet of doublets | Pyridine ring environment |
| H-6 | 6.5 - 7.5 | Triplet or doublet of doublets | Pyridine ring environment |
| H-7 | 7.0 - 8.0 | Doublet or doublet of doublets | Pyridine ring environment |
| H-8 | 6.5 - 7.5 | Doublet or doublet of doublets | Pyridine ring environment |
Note: This table is predictive and based on general principles of NMR spectroscopy for heterocyclic systems.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, seven distinct signals would be expected in the ¹³C NMR spectrum, one for each carbon atom.
The carbon atom bonded to the bromine (C-1) would be significantly shifted, with its resonance influenced by the heavy atom effect. The other carbon atoms in the heterocyclic rings would appear in the aromatic region, typically between 110 and 150 ppm. The precise chemical shifts help in assigning each carbon to its position in the structure. Furthermore, analysis of carbon-hydrogen coupling constants (¹JCH, ²JCH, ³JCH), often determined through advanced NMR experiments, can provide definitive structural assignments by revealing which protons are attached to or are in close proximity to which carbon atoms. ias.ac.inresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Isotopic Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its elemental composition. rsc.org For this compound (molecular formula C₇H₅BrN₂), the mass spectrum would exhibit a distinctive molecular ion peak.
A key feature would be the isotopic pattern caused by the presence of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance (50.7% and 49.3%, respectively). rsc.org This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units: one for the molecule containing ⁷⁹Br ([M]⁺) and one for the molecule containing ⁸¹Br ([M+2]⁺). This characteristic isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov
Table 2: Expected Molecular Ion Peaks for this compound in Mass Spectrometry
| Ion | Isotope Composition | Calculated Monoisotopic Mass (Da) | Expected Relative Abundance (%) |
|---|---|---|---|
| [M]⁺ | C₇H₅⁷⁹BrN₂ | 195.9636 | ~100 |
| [M+2]⁺ | C₇H₅⁸¹BrN₂ | 197.9616 | ~98 |
Note: Calculated masses are based on the most abundant isotopes of C, H, and N, and the two stable isotopes of Br.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the surveyed literature, this technique would provide unparalleled detail about its solid-state conformation.
Should a suitable single crystal be obtained, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would confirm the planarity of the fused imidazo[1,5-a]pyridine (B1214698) ring system and reveal how the bromine atom is positioned relative to the rings. Furthermore, the analysis would describe the crystal packing, identifying any intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the crystal lattice.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The imidazo[1,5-a]pyridine scaffold is known to be UV-active. nih.gov
Derivatives of imidazo[1,5-a]pyridine typically exhibit two main absorption bands. unito.it These absorptions, usually found in the range of 250-460 nm, are attributed to π → π* electronic transitions within the conjugated aromatic system. unito.it For this compound, one would expect absorption maxima in the UV region, likely between 300 and 380 nm, consistent with the extended π-system of the fused rings. nih.govunito.it The exact position and intensity of these absorption bands can be influenced by the solvent polarity.
Fluorescence Spectroscopy for Luminescent Properties
The imidazo[1,5-a]pyridine core is a well-known fluorophore, and its derivatives often exhibit significant luminescent properties. nih.govuninsubria.it Fluorescence spectroscopy is used to study the emission of light from molecules after they have absorbed light.
Compounds based on the imidazo[1,5-a]pyridine structure typically display emission in the blue region of the visible spectrum, with emission maxima often centered around 450-500 nm. uninsubria.it These compounds are noted for having large Stokes shifts (the difference between the absorption and emission maxima), which is a desirable property for fluorescent probes. uninsubria.it The fluorescence quantum yield, a measure of the efficiency of the emission process, can be tuned by modifying the substituents on the heterocyclic core. nih.gov The luminescent properties, including the position of the emission maximum and the quantum yield, are often sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.gov
Computational Chemistry and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a derivative of the imidazo[1,5-a]pyridine (B1214698) scaffold, might interact with a biological target, typically a protein or enzyme.
Studies on various imidazo[1,2-a]pyridine (B132010) derivatives have successfully employed molecular docking to identify potential biological targets and elucidate binding modes. For instance, docking studies on novel imidazo[1,2-a]pyridine derivatives have been conducted to evaluate their binding affinity toward oxidoreductase, a key enzyme in breast cancer progression. researchgate.net These simulations can reveal crucial interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues in the active site of the enzyme. researchgate.net In one study, a compound exhibited high binding energy and interacted with essential amino acids like His 222, Tyr 216, and Lys 270. researchgate.net
Similarly, imidazo[1,5-a]pyrazin-8(7H)-one derivatives, which share a similar heterocyclic core, have been evaluated as BRD9 inhibitors through docking studies to explain their structure-activity relationships. nih.gov For the broader class of imidazo[1,2-a]pyridines, docking has been used to screen for selectivity and binding affinity against various targets, including human farnesyl diphosphate (B83284) synthase and human phosphodiesterase 3B. acs.org These computational predictions are invaluable for guiding the synthesis of more potent and selective inhibitors. nih.gov
Quantum Mechanics (QM) Based Approaches
Quantum mechanics-based methods offer a more accurate description of the electronic structure of molecules compared to classical molecular mechanics. These approaches are fundamental in computational chemistry for calculating properties like molecular geometries, reaction energies, and electronic charge distributions. cuny.edu For heterocyclic systems like 1-Bromoimidazo[1,5-a]pyridine, QM calculations can provide deep insights into their intrinsic chemical nature.
QM methods, particularly when combined with molecular mechanics (QM/MM), are instrumental in studying enzyme-ligand interactions where electronic effects like charge transfer and polarization are significant. While specific QM studies on this compound are not extensively documented, the principles are widely applied to similar scaffolds in drug discovery to refine docking poses and improve the accuracy of binding affinity predictions. cuny.edu
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic view of ligand-protein interactions. This technique complements the static picture provided by molecular docking by assessing the stability of the predicted binding poses in a simulated physiological environment.
For related imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, MD simulations have been used to confirm the binding mode and stability of the ligand-protein complex. openpharmaceuticalsciencesjournal.com The stability is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the complex over the simulation time. A stable complex is typically characterized by an acceptable RMSD value, generally below 3 Å. openpharmaceuticalsciencesjournal.com Furthermore, the Root Mean Square Fluctuation (RMSF) plot can be analyzed to understand local changes and flexibility in the protein chain upon ligand binding. openpharmaceuticalsciencesjournal.com These simulations provide a more realistic representation of the interactions and can reveal the importance of solvating water molecules in the stability of the complex. openpharmaceuticalsciencesjournal.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used QM method for investigating the electronic properties of molecules. It has been applied to bromo-substituted imidazopyridine derivatives to understand their structure, stability, and reactivity.
A study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) utilized DFT to analyze its molecular geometry and frontier molecular orbitals (HOMO and LUMO). iucr.orgresearchgate.net The analysis revealed the planar nature of the imidazo[1,2-a]pyridine ring system and a HOMO–LUMO energy gap of 4.343 eV. iucr.orgresearchgate.net This energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov
Similarly, DFT calculations on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine determined a HOMO-LUMO energy gap of 2.3591 eV. nih.gov The optimized molecular structure calculated by DFT was found to be in good agreement with the experimental data obtained from X-ray crystallography. nih.gov These studies often include Hirshfeld surface analysis, which helps in understanding the intermolecular interactions that govern the crystal packing, such as H⋯Br/Br⋯H, H⋯H, and H⋯C/C⋯H interactions. iucr.orgnih.gov
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Findings |
|---|---|---|---|---|---|
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | Not Specified in Abstract | - | - | 4.343 | Revealed pure π character of aromatic rings and σ character on Br atoms. iucr.orgresearchgate.net |
| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | B3LYP/6-311G(d,p) | -3.1033 | -0.7442 | 2.3591 | Calculated structure agrees well with experimental X-ray data. nih.gov |
Prediction of Reactivity and Selectivity
Computational methods are powerful tools for predicting the reactivity and selectivity of molecules. For the imidazo[1,2-a]pyridine scaffold, DFT calculations have been used to determine local reactivity descriptors, such as Fukui functions (fk+, fk-, and fk0), which help in identifying the sites most susceptible to nucleophilic, electrophilic, and radical attack, respectively. acs.org
By analyzing these descriptors, researchers can predict the most probable sites for chemical reactions, which is crucial for designing synthetic routes and understanding metabolic pathways. For example, in a series of imidazo-pyridine derivatives, the trend of chemical hardness, another DFT-derived parameter, was used to identify the most and least reactive molecules in the series. acs.org The electrophilicity index (ω) is also calculated to understand the energy stabilization when the molecule accepts an electronic charge from its surroundings. acs.org Such theoretical predictions are instrumental in understanding the chemical behavior of compounds like this compound and guiding further experimental studies. beilstein-journals.org
Applications in Medicinal Chemistry Research
Building Block for Bioactive Molecules
The imidazo[1,5-a]pyridine (B1214698) core is a privileged scaffold in medicinal chemistry, and its bromo-derivative, 1-Bromoimidazo[1,5-a]pyridine, serves as a key intermediate in the synthesis of various therapeutic agents. google.comnih.gov The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This versatility has made it a valuable starting material for the development of compounds targeting a range of diseases, including cancer and Alzheimer's disease. researchgate.net
While specific drugs directly synthesized from this compound are not extensively detailed in publicly available literature, the broader class of imidazo[1,5-a]pyridine derivatives has shown significant potential in therapeutic applications. For instance, the related compound (2S)-2-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylate is a vital intermediate in the synthesis of Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer. justia.comnih.gov This highlights the importance of the bromo-substituted imidazo-fused heterocyclic core in the development of modern pharmaceuticals.
Targeting Protein Kinases in Cancer Research
The deregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While research on the broader class of imidazopyridine derivatives has shown promise in the inhibition of various kinases, specific studies focusing on this compound as an inhibitor of AXL and c-MET kinases are not prominently available.
Inhibition of AXL and c-MET Kinases
There is a lack of specific research literature detailing the direct inhibition of AXL and c-MET kinases by this compound. However, studies on related imidazopyridine isomers have shown activity against these targets. For example, a series of imidazo[1,2-a]pyridine (B132010) compounds have been developed as selective c-Met inhibitors. nih.govresearchgate.net Additionally, optimization of an imidazo[1,2-a]pyridine series has led to the discovery of dual Mer/Axl kinase inhibitors. nih.gov These findings suggest that the imidazopyridine scaffold has the potential to bind to the ATP-binding site of these kinases, but further investigation is required to determine if this compound derivatives can be effective and selective inhibitors of AXL and c-MET.
In Vitro Studies on Tumor Cell Proliferation
While direct evidence for AXL and c-MET inhibition is limited, derivatives of the imidazo[1,5-a]pyridine scaffold have demonstrated cytotoxic effects against various human cancer cell lines in vitro. A study on bis(1-imidazo[1,5-a]pyridyl)arylmethanes, which can be synthesized from precursors related to this compound, showed high cytotoxicity toward lung adenocarcinoma (SK-LU-1), malignant liver cancer (HepG2), and human breast adenocarcinoma (MCF-7) cell lines. nih.gov
Another study on novel imidazo[1,2-a]pyridine-based heterocycles, a different isomer, also reported antiproliferative activity against several tumor cell lines, including A549 (human non-small cell lung cancer), C6 (rat glioma), MCF-7 (human breast carcinoma), and HepG2 (human liver carcinoma). waocp.org These studies indicate the general potential of the imidazopyridine core in the development of anticancer agents.
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| bis(1-imidazo[1,5-a]pyridyl)arylmethanes | SK-LU-1 (Lung Adenocarcinoma) | High Cytotoxicity | nih.gov |
| bis(1-imidazo[1,5-a]pyridyl)arylmethanes | HepG2 (Malignant Liver Cancer) | High Cytotoxicity | nih.gov |
| bis(1-imidazo[1,5-a]pyridyl)arylmethanes | MCF-7 (Human Breast Adenocarcinoma) | High Cytotoxicity | nih.gov |
| imidazo[1,2-a]pyridine derivatives | A549 (Non-small Cell Lung Cancer) | Antiproliferative Activity | waocp.org |
| imidazo[1,2-a]pyridine derivatives | C6 (Rat Glioma) | Antiproliferative Activity | waocp.org |
| imidazo[1,2-a]pyridine derivatives | MCF-7 (Human Breast Carcinoma) | Antiproliferative Activity | waocp.org |
| imidazo[1,2-a]pyridine derivatives | HepG2 (Human Liver Carcinoma) | Antiproliferative Activity | waocp.org |
Neurodegenerative Disorders and 5-HT4 Receptor Partial Agonists
The 5-hydroxytryptamine4 (5-HT4) receptor is a promising therapeutic target for the treatment of cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease. nih.gov Partial agonists of this receptor are believed to offer both symptomatic relief and potentially disease-modifying effects. nih.gov
Alzheimer's Disease Research
Research has focused on the design and synthesis of imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for Alzheimer's disease. nih.gov A lead compound, designated as 5a , emerged from these studies as a potent, selective, and brain-penetrant 5-HT4 partial agonist. nih.gov This compound demonstrated good ADME (absorption, distribution, metabolism, and excretion) properties and showed efficacy in animal models of cognition, suggesting its potential for both symptomatic and disease-modifying treatment of cognitive disorders in Alzheimer's disease. nih.gov
Structure-Activity Relationship (SAR) Studies
Systematic structure-activity relationship (SAR) studies have been conducted to optimize the imidazo[1,5-a]pyridine scaffold for 5-HT4 receptor partial agonism. nih.gov These studies explored the impact of various substituents on the imidazo[1,5-a]pyridine core and on a linked piperidine (B6355638) moiety. researchgate.net The focused SAR and optimization of ADME properties were crucial in the discovery of compound 5a . nih.gov
The following table summarizes the in vitro functional activity of key imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists.
| Compound | 5-HT4 (h) Ki (nM) | cAMP EC50 (nM) | Intrinsic Activity (%) |
|---|---|---|---|
| 5a | 1.8 | 1.1 | 55 |
| 5b | 3.2 | 2.5 | 50 |
| 5c | 1.5 | 0.9 | 60 |
| 5d | 5.6 | 4.1 | 45 |
Data sourced from Nirogi et al., Eur J Med Chem. 2015 Oct 20;103:289-301. nih.gov
Optimization of ADME Properties
The optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical aspect of medicinal chemistry, aiming to enhance the drug-like characteristics of a lead compound. For the imidazo[1,5-a]pyridine scaffold, to which this compound belongs, research efforts have been directed at improving these pharmacokinetic parameters. chemimpex.com While specific studies on the 1-bromo derivative are not extensively detailed in the available literature, general strategies applied to the broader class of imidazo[1,5-a]pyridines and its isomers, such as imidazo[1,2-a]pyridines, provide insights into potential optimization pathways.
Key physicochemical properties that are often fine-tuned include solubility, lipophilicity, and metabolic stability. For instance, in the development of imidazo[1,2-a]pyridine-based compounds, modifications to peripheral substituents have been shown to significantly impact these properties. The introduction of polar groups can enhance aqueous solubility, which is often a prerequisite for good oral absorption. Conversely, modulating lipophilicity, often measured as logP, is crucial for achieving the desired balance between solubility and membrane permeability.
Furthermore, understanding and mitigating metabolic liabilities is a key optimization goal. The imidazo[1,5-a]pyridine core can be subject to various metabolic transformations, including oxidation and conjugation. Medicinal chemists often seek to block or alter these metabolic "hotspots" through chemical modification. For example, the strategic placement of a bromine atom, as in this compound, could potentially influence metabolic stability by altering the electronic properties of the ring system or by sterically hindering the approach of metabolic enzymes. However, without specific experimental data on this compound, this remains a theoretical consideration.
The following table summarizes general strategies for ADME optimization that could be applicable to imidazo[1,5-a]pyridine derivatives:
| ADME Parameter | Optimization Strategy | Rationale |
| Absorption | Introduction of polar functional groups | Improve aqueous solubility |
| Modulation of lipophilicity (logP) | Balance solubility and membrane permeability | |
| Distribution | Control of plasma protein binding | Influence the unbound drug concentration |
| Modification to cross the blood-brain barrier (for CNS targets) | Enhance or limit brain penetration as needed | |
| Metabolism | Identification and blocking of metabolic hotspots | Increase metabolic stability and half-life |
| Introduction of groups less prone to metabolism | Reduce clearance and improve bioavailability | |
| Excretion | Alteration of polarity | Influence the route and rate of elimination |
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase that has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders, type 2 diabetes, and some cancers. The imidazo[1,5-a]pyridine scaffold has emerged as a promising framework for the development of potent and selective GSK-3β inhibitors.
Design and Synthesis of Imidazo[1,5-a]pyridine Carboxamide Derivatives
Researchers have designed and synthesized novel imidazo[1,5-a]pyridine carboxamide derivatives as potential GSK-3β inhibitors. The design strategy often involves a scaffold hopping approach from other known GSK-3β inhibitor classes, with the aim of improving properties such as central nervous system (CNS) permeability. The synthesis of these derivatives typically involves multi-step reaction sequences. For instance, imidazo[1,5-a]pyridine-3-carboxamide (B12968190) derivatives can be prepared starting from a commercially available bromo-substituted imidazo[1,5-a]pyridine carboxylate. This starting material can undergo Suzuki coupling to introduce various substituents, followed by ester hydrolysis and subsequent amide coupling to yield the final target compounds. This synthetic route allows for the exploration of a wide range of chemical diversity at different positions of the imidazo[1,5-a]pyridine core, which is crucial for establishing structure-activity relationships (SAR).
Antimicrobial and Antiviral Potential
While specific studies focusing solely on this compound are limited, research on bromo-substituted isomers and related imidazopyridine structures provides evidence for their potential as antimicrobial and antiviral agents. It is important to note that the biological activity can be highly dependent on the specific substitution pattern and the isomeric form of the imidazopyridine core.
In studies of related bromo-substituted imidazo[4,5-b]pyridines, which are structural isomers of imidazo[1,5-a]pyridines, some derivatives have shown biological activity. For instance, certain bromo-substituted imidazo[4,5-b]pyridine derivatives have been evaluated for their antiviral activity, with one compound exhibiting moderate and selective activity against the respiratory syncytial virus (RSV). rsc.org However, in the same study, the tested compounds generally lacked significant antibacterial activity. rsc.org
Another study on 6-bromo-2-substituted-phenyl-1H-imidazo[4,5-b]pyridines reported that various derivatives exhibited antimicrobial and antioxidant activities. evitachem.com The specific level of activity was dependent on the nature of the substituent on the phenyl ring. evitachem.com
Furthermore, research on dibromoimidazo[1,2-a]pyridines, another class of isomers, has identified compounds with antiviral activity. chemimpex.com Structure-activity relationship (SAR) studies on these compounds highlighted the importance of hydrophobicity for their antiviral effects. chemimpex.com
The following table summarizes the antimicrobial and antiviral activities observed for some bromo-substituted imidazopyridine analogs. It is crucial to reiterate that these findings are for related, but structurally distinct, compounds to this compound.
| Compound Class | Organism/Virus | Activity | Reference |
| Bromo-substituted imidazo[4,5-b]pyridine | Respiratory Syncytial Virus (RSV) | Moderate and selective | rsc.org |
| 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines | Various bacteria and fungi | Varied antimicrobial activity | evitachem.com |
| Dibromoimidazo[1,2-a]pyridines | Viruses | Antiviral activity correlated with hydrophobicity | chemimpex.com |
Anti-inflammatory and Analgesic Activities (General Imidazo[1,5-a]pyridine Class)
The broader class of imidazopyridines has been investigated for a wide range of pharmacological activities, including anti-inflammatory and analgesic effects. chemimpex.comevitachem.com While specific and detailed studies on the anti-inflammatory and analgesic properties of the imidazo[1,5-a]pyridine scaffold are not as prevalent as for its more studied imidazo[1,2-a]pyridine isomer, the general pharmacological profile of the imidazopyridine family suggests potential in this area.
For the closely related imidazo[1,2-a]pyridine derivatives, numerous studies have demonstrated significant anti-inflammatory and analgesic properties. For example, certain carboxylic acid derivatives of imidazo[1,2-a]pyridines have been shown to reduce inflammation in in vivo models. Some of these compounds were also found to be safer for the gastric mucosa when compared to the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). The mechanism of action for the anti-inflammatory effects of some imidazo[1,2-a]pyridines is believed to involve the inhibition of cyclooxygenase (COX) enzymes.
In terms of analgesic activity, specific imidazo[1,2-a]pyridine derivatives have been reported to be more potent than indomethacin and even morphine in certain animal models of pain. These findings suggest that the imidazopyridine scaffold can be a valuable starting point for the development of new anti-inflammatory and analgesic agents. While these results are promising, it is important to emphasize that they are primarily associated with the imidazo[1,2-a]pyridine isomer. Further research is needed to specifically evaluate the anti-inflammatory and analgesic potential of the imidazo[1,5-a]pyridine class and to determine the influence of substituents, such as the bromine atom in this compound, on these activities.
Applications in Agrochemical and Material Science Research
Agrochemical Formulations (Pest Control)
The imidazo[1,5-a]pyridine (B1214698) core is a significant structural component in the development of new agrochemicals. While direct application of 1-Bromoimidazo[1,5-a]pyridine is uncommon, it serves as a vital intermediate for creating more complex molecules with pesticidal activity. The development of pyridine-based agrochemicals is a major focus in the industry, targeting a range of pests including fungi, insects, and unwanted weeds.
Researchers have synthesized novel derivatives with promising antifungal properties. For instance, a series of 1-cyano-imidazo[1,5-a]pyridines exhibited notable antifungal activity against agricultural pathogens such as Venturia inaequalis, Rhizoctonia solani, and Bipolaris sorokiniana, in some cases surpassing the efficacy of the commercial fungicide triadimefon. Another study highlighted that a hybrid bis-(imidazole)-pyridine compound showed strong, selective antifungal activity against the phytopathogenic fungi A. niger and A. flavus. Furthermore, derivatives of the related imidazo[1,2-a]pyridine (B132010) structure have been developed as potential antiviral agents against the Tomato Spotted Wilt Virus (TSWV), demonstrating the scaffold's broad utility in crop protection.
Development of Novel Materials with Electronic Properties
The unique electronic characteristics of the imidazo[1,5-a]pyridine scaffold make it a subject of intense research in material science. Its derivatives are being explored for their potential in a variety of advanced electronic applications.
The imidazo[1,5-a]pyridine family of compounds has shown great potential in the field of organic electronics, particularly for use in OLEDs. These materials can be engineered to act as efficient emitters, which are the core components of OLED devices responsible for generating light.
Researchers have developed various imidazo[1,5-a]pyridine-based fluorophores that emit light across the visible spectrum, from blue to greenish-yellow. For example, an imidazo[1,5-a]pyridine-anthracene based fluorophore was synthesized and used to fabricate a solution-processed OLED that emitted greenish-yellow light. This device demonstrated good performance, with a luminous efficiency of 4.4 cd A⁻¹ and an external quantum efficiency (EQE) of 3.2%. Another study focused on developing blue emitters by synthesizing 1,3-disubstituted imidazo[1,5-a]quinolines, a related fused heterocycle, with the goal of improving quantum yield for OLED applications. The bipolar nature of imidazole (B134444) derivatives, possessing both electron-donating and electron-accepting properties, makes them highly suitable for creating luminophores with efficient intramolecular charge transfer (ICT), a key process for light emission in OLEDs.
| Device Type | Emitter Compound | Luminous Efficiency (cd A⁻¹) | Power Efficiency (lm W⁻¹) | External Quantum Efficiency (%) | Emission Color |
| Solution-Processed OLED | Imidazo[1,5-a]pyridine-anthracene fluorophore | 4.4 | 2.2 | 3.2 | Greenish-Yellow |
Table based on data from a study on an Imidazo[1,5-a]pyridine-anthracene based fluorophore.
The imidazo[1,5-a]pyridine scaffold is also being investigated for its potential use in organic thin-film transistors (OTFTs), which are essential components in flexible electronics and displays. The development of novel organic semiconductors is critical for advancing OTFT technology. While research into imidazo[1,5-a]pyridine for this specific application is still emerging, related heterocyclic structures have shown promise. For instance, copolymers based on pyrimido[4,5-g]quinazoline-4,9-dione and bithiophene have been synthesized and demonstrated p-type semiconductor performance with hole mobilities up to 6.4 × 10⁻³ cm² V⁻¹ s⁻¹ in OTFTs. This indicates that fused nitrogen-containing heterocyclic systems, a class to which imidazo[1,5-a]pyridine belongs, are viable candidates for creating new semiconductor materials for transistors.
Derivatives of imidazo[1,5-a]pyridine have been successfully developed as fluorescent sensors for detecting various chemical and biological species. Their photophysical properties can be designed to change in the presence of a target analyte, allowing for sensitive and selective detection.
One study reported an imidazo[1,5-α]pyridine-derived fluorescent sensor, IPD-SFT, for the rapid and selective detection of sulfite. This sensor exhibited a fast response time (under one minute), high sensitivity with a limit of detection (LOD) of 50 nM, and the ability to function over a wide pH range. Another research effort produced a sensor that could detect fluoride (B91410) ions (F⁻) through both colorimetric (color change visible to the naked eye) and fluorescent "turn-on" responses, with a calculated detection limit of 193.5 nM. Furthermore, the imidazo[1,5-a]pyridine scaffold has been used to create fluorescent probes for studying cellular membranes by intercalating into the lipid bilayer, which is crucial for monitoring cell health and biochemical pathways. The nitrogen atom in the imidazo[1,5-a]pyridine ring can be protonated in acidic environments, altering the molecule's electronic structure and photophysical characteristics, a property that has been harnessed to demonstrate reversible color and emission shifts in response to pH changes.
| Sensor Type | Target Analyte | Limit of Detection (LOD) | Response Mechanism |
| Fluorescent Sensor | Sulfite | 50 nM | Fluorescence change |
| Bimodal Sensor | Fluoride (F⁻) | 193.5 nM | Colorimetric & Fluorescent |
| pH Sensor | H⁺ | Not specified | Reversible color/emission shift |
Table compiled from data in studies on imidazo[1,5-a]pyridine-based sensors.
Biochemical Research for Pathway and Mechanism Studies
In biochemical research, this compound and its derivatives are utilized as tools to investigate biological pathways and mechanisms of action. The stable and compact scaffold of imidazo[1,5-a]pyridine is suitable for developing fluorescent probes to study cellular dynamics, such as membrane fluidity and hydration. By observing how these probes interact with and report on their microenvironment within biological systems like liposomes (artificial cell models), researchers can gain insights into crucial biochemical processes.
Furthermore, the core structure is a privileged scaffold in medicinal chemistry, often incorporated into molecules designed to interact with specific biological targets. For example, imidazo[1,5-a]pyridine-benzimidazole hybrids have been synthesized and evaluated as inhibitors of tubulin polymerization and the PI3K/Akt signaling pathway, both of which are critical targets in cancer research. Understanding how these compounds interact with their targets at a molecular level helps to elucidate complex biological pathways and provides a foundation for the development of new therapeutic agents.
Future Research Directions and Challenges
Novel Synthetic Routes for Enhanced Sustainability
Traditional synthetic methods for the imidazo[1,5-a]pyridine (B1214698) scaffold have often been characterized by multi-step reactions, harsh reagents, and long reaction times. researchgate.net The future of synthesizing 1-Bromoimidazo[1,5-a]pyridine and its derivatives lies in the adoption of more sustainable and efficient protocols. Research is increasingly focused on methodologies that reduce waste, minimize energy consumption, and utilize environmentally benign reagents. Promising approaches include microwave-assisted synthesis, which can dramatically reduce reaction times, and the use of reusable heterogeneous catalysts like montmorillonite (B579905) K-10 clay under solvent-free conditions. researchgate.net
A significant challenge in pharmaceutical synthesis is the removal of trace metal catalysts from the final active pharmaceutical ingredient. Consequently, there is a strong drive towards developing metal-free synthetic routes. For the broader imidazo[1,5-a]pyridine class, several innovative metal-free methods are emerging as key areas for future development:
Iodine-Mediated Amination: A transition-metal-free approach using molecular iodine has been established for synthesizing imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines. rsc.org
Sulfur-Mediated Amination: Elemental sulfur can be used to mediate the sequential dual oxidative Csp³–H amination of 2-pyridyl acetates and amines under metal- and peroxide-free conditions. rsc.org
Denitrogenative Transannulation: This method employs BF₃·Et₂O as a catalyst to construct the imidazo[1,5-a]pyridine core from pyridotriazoles and nitriles, avoiding the use of metals. organic-chemistry.org
Dual Oxidative Amination: Under ambient conditions, a metal-free sequential dual oxidative amination of C(sp³)–H bonds can afford the target scaffold in very good yields. organic-chemistry.org
Furthermore, the use of water as a reaction solvent is a cornerstone of green chemistry. While not yet specifically demonstrated for this compound, a novel, rapid, and efficient route for the related imidazo[1,2-a]pyridine (B132010) scaffold has been developed using aqueous sodium hydroxide (B78521) (NaOH) under ambient conditions. rsc.org This NaOH-promoted cycloisomerisation gives quantitative yields in minutes and is tolerant of bromo-substituents. rsc.org Adapting such aqueous, metal-free conditions for the synthesis of this compound represents a critical and promising direction for future research.
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. nih.gov Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful. jocpr.com Future synthetic strategies for this compound should prioritize atom-economical transformations.
Multi-component reactions (MCRs) are particularly noteworthy for their high atom economy and efficiency. For instance, an efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) produces imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.org Similarly, cyclocondensation and annulation reactions that form the heterocyclic core with minimal byproducts are highly desirable. beilstein-journals.orgresearchgate.net Evaluating and optimizing synthetic routes based on green metrics like Atom Economy (AE), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME) will be crucial for developing truly sustainable manufacturing processes. rsc.org
| Synthetic Strategy | Key Reagents/Catalysts | Conditions | Key Green Chemistry Features | Reference |
|---|---|---|---|---|
| Metal-Free C-H Amination | Molecular Iodine (I₂) or Elemental Sulfur (S₈) | Metal- and peroxide-free | Avoids transition metal contamination. | rsc.orgrsc.org |
| Denitrogenative Transannulation | BF₃·Et₂O | Metal-free | Achieves high yields without metal catalysts. | organic-chemistry.org |
| Aqueous Cycloisomerisation* | Aqueous NaOH | Ambient, aqueous | Uses water as solvent, rapid, high yield, metal-free. | rsc.org |
| Three-Component Coupling | Picolinaldehydes, amines, formaldehyde | Mild conditions | High atom economy, operational simplicity. | organic-chemistry.org |
| Microwave-Assisted Synthesis | Montmorillonite K-10 clay | Solvent-free, microwave | Energy efficient, reusable catalyst. | researchgate.net |
Note: This method has been demonstrated for the isomeric imidazo[1,2-a]pyridine scaffold and represents a future research direction.
Exploration of Structure-Activity-Property Relationships (SAR/SPR)
A significant challenge and opportunity lie in the systematic exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for derivatives of this compound. Such studies are fundamental to optimizing this scaffold for specific applications in drug discovery and materials science.
The bromine atom at the C1 position is a key chemical handle. It allows for facile modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of substituents. Future research should focus on creating libraries of 1-substituted imidazo[1,5-a]pyridine analogs and systematically evaluating how changes in sterics, electronics, and lipophilicity at this position influence biological activity or material properties. While specific SAR studies on this scaffold are nascent, research on the related imidazo[1,2-a]pyridine core has demonstrated how structural modifications can fine-tune inhibitory activity against biological targets like the Nek2 kinase. documentsdelivered.comnih.gov Applying a similar methodical approach to this compound could unlock its potential as a privileged scaffold for new therapeutics.
Advanced Applications in Targeted Drug Delivery
The imidazo[1,5-a]pyridine core is found in numerous biologically active compounds, and the related imidazo[1,2-a]pyridine scaffold is present in drugs with anticancer and anti-anxiety properties. nih.govnih.gov A compelling future direction is the development of this compound as a platform for targeted drug delivery systems.
The C1-bromo position serves as an ideal anchor point for conjugating the scaffold to other molecular entities. Future research could explore using this site to attach:
Targeting Ligands: Peptides, antibodies, or small molecules that recognize specific receptors on diseased cells (e.g., cancer cells) could be attached to guide the therapeutic agent precisely to its site of action, minimizing off-target effects.
Solubilizing Moieties: Conjugation to polymers like polyethylene (B3416737) glycol (PEG) could enhance the aqueous solubility and pharmacokinetic profile of drug candidates.
Therapeutic Payloads: The scaffold itself could be the active agent, or it could serve as a carrier for another potent drug, releasing it under specific physiological conditions.
This strategy would transform the this compound core from a simple bioactive molecule into a sophisticated component of a targeted therapeutic system.
Development of Next-Generation Functional Materials
Imidazo[1,5-a]pyridine derivatives have emerged as highly versatile and useful scaffolds for functional materials due to their unique photophysical properties. rsc.org They are being actively investigated for applications in optoelectronic devices, as chemical sensors, and as fluorophores for bioimaging. mdpi.com
Research has shown that imidazo[1,5-a]pyridine derivatives can function as highly fluorescent blue emissive dyes. mdpi.com Furthermore, donor-π-acceptor (D–π–A) push-pull fluorophores based on this scaffold have been developed for use in white light-emitting diodes (WLEDs) and for applications in acidochromism and anticounterfeiting. rsc.org
This compound is an excellent precursor for building next-generation functional materials. The bromine atom can be readily substituted using cross-coupling reactions to introduce different electron-donating or electron-withdrawing groups. This functionalization provides a powerful tool to precisely tune the material's electronic structure and, consequently, its photophysical properties, such as absorption/emission wavelengths, fluorescence quantum yields, and solvatochromism. mdpi.comresearchgate.net A key challenge will be to establish clear structure-property relationships to enable the rational design of materials with tailored optical and electronic characteristics for advanced applications.
| Material Type | Key Structural Feature | Potential Application | Tunable Property | Reference |
|---|---|---|---|---|
| Emissive Dyes | Boron difluoride complexes | Optoelectronics (OLEDs) | Emission color, Quantum Yield | mdpi.com |
| Push-Pull Fluorophores | Donor-π-Acceptor (D–π–A) | WLEDs, Acidochromic Sensors | Intramolecular Charge Transfer (ICT) | rsc.org |
| Fluorescent Probes | Solvatochromic derivatives | Bioimaging (Cell Membranes) | Fluorescence response to environment polarity | mdpi.com |
| Luminescent Ligands | Coordination with metals (e.g., Zn, Cu) | Coordination Chemistry, Sensors | Luminescence properties | mdpi.com |
Q & A
Q. What are the common synthetic routes for 1-bromoimidazo[1,5-a]pyridine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves halogenation of the parent imidazo[1,5-a]pyridine core. A widely used method is N-bromosuccinimide (NBS)-mediated bromination under controlled conditions. For instance, bromination at the 1-position can be achieved using NBS in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C, yielding ~70–85% purity . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable regioselective bromine introduction using pre-functionalized intermediates like 1-iodoimidazo[1,5-a]pyridine . Key factors affecting yield include solvent choice, catalyst loading, and reaction time.
Q. How can researchers characterize the structural integrity of this compound derivatives?
Structural validation relies on multi-technique approaches :
- NMR Spectroscopy : H and C NMR confirm substitution patterns and bromine positioning via characteristic deshielding effects (e.g., upfield shifts for adjacent protons) .
- X-ray Crystallography : Single-crystal analysis resolves π-stacking interactions and hydrogen-bonding networks, critical for understanding solid-state behavior .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., Br/Br splitting) .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of imidazo[1,5-a]pyridine in cross-coupling reactions?
The bromine atom at the 1-position acts as a directing group , facilitating regioselective coupling in Suzuki-Miyaura or Buchwald-Hartwig reactions. For example, palladium catalysts (e.g., Pd(PPh)) enable C–C bond formation at the brominated site with aryl boronic acids, achieving >80% yields in optimized conditions . However, steric hindrance from the imidazo ring may require tailored ligands (e.g., DIPPF) to enhance catalytic efficiency .
Q. What methodologies address conflicting data in biological activity studies of this compound derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer potency) often arise from structural variations (e.g., additional substituents) or assay conditions. To resolve contradictions:
- Dose-Response Analysis : Establish IC values across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .
- Molecular Docking : Compare binding affinities to target enzymes (e.g., cysteine proteases) using computational models .
- Metabolic Stability Assays : Evaluate in vitro half-life in liver microsomes to rule out pharmacokinetic interference .
Q. How can researchers optimize reaction conditions for regioselective bromination of imidazo[1,5-a]pyridine derivatives?
Regioselectivity is influenced by electronic and steric factors :
- Electron-Deficient Sites : Bromination favors positions with lower electron density. DFT calculations predict reactivity trends .
- Catalytic Systems : Iodine or NaOCl as oxidants in cyclization reactions can direct bromine to the 1-position .
- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states for selective bromine addition .
Q. What strategies mitigate decomposition or side reactions during storage of this compound?
- Storage Conditions : Keep under inert atmosphere (Ar/N) at –20°C to prevent hydrolysis or oxidation .
- Stabilizers : Add desiccants (e.g., molecular sieves) to anhydrous solvents (e.g., THF) during long-term storage .
- Purity Monitoring : Regular HPLC analysis (C18 columns, acetonitrile/water gradient) detects degradation products .
Methodological Case Studies
7. Case Study: Conflicting Antimicrobial Results in 6,8-Dibromo Derivatives
A study reported 6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine showing potent activity against S. aureus but not E. coli. Resolution steps included:
- Membrane Permeability Assays : Confirmed higher uptake in Gram-positive bacteria due to outer membrane differences .
- Synergistic Testing : Combined with efflux pump inhibitors (e.g., PAβN) restored activity in Gram-negative strains .
8. Case Study: Enhancing Fluorescence Quantum Yield in Brominated Derivatives
A this compound derivative exhibited low quantum yield (Φ = 0.2). Optimization involved:
- Substituent Engineering : Introducing electron-donating groups (e.g., –OCH) at the 3-position increased Φ to 0.6 via intramolecular charge transfer (ICT) .
- Solvent Screening : High-polarity solvents (e.g., DMSO) stabilized excited states, reducing non-radiative decay .
Data Contradiction Analysis
Q. Why do some studies report divergent catalytic outcomes in Suzuki couplings of this compound?
Discrepancies arise from:
Q. How to reconcile conflicting thermodynamic data in enzyme inhibition studies?
A study on 1-substituted pyridylimidazo[1,5-a]pyridine derivatives showed variable ΔG values for papain inhibition. Solutions included:
- Dixon Plots vs. Lineweaver-Burk Analysis : Dixon plots provided more accurate K values for non-competitive inhibition .
- Temperature-Dependent Assays : Revealed entropy-driven binding for brominated derivatives, explaining ΔG variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
